7-Bromo-3-methyl-[1,2,4]triazolo[3,4-a]isoquinoline
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Overview
Description
7-Bromo-3-methyl-[1,2,4]triazolo[3,4-a]isoquinoline is a heterocyclic compound that belongs to the class of triazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to an isoquinoline moiety, with a methyl group at the 3-position and a bromine atom at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-methyl-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-bromoisoquinoline with hydrazine derivatives to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve recrystallization or chromatography techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-methyl-[1,2,4]triazolo[3,4-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the triazole ring.
Substitution: The bromine atom at the 7-position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) or organolithium reagents in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of azido or other substituted derivatives.
Scientific Research Applications
7-Bromo-3-methyl-[1,2,4]triazolo[3,4-a]isoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-3-methyl-[1,2,4]triazolo[3,4-a]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its biological activities and potential therapeutic applications.
Uniqueness
7-Bromo-3-methyl-[1,2,4]triazolo[3,4-a]isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the bromine atom at the 7-position can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H8BrN3 |
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Molecular Weight |
262.10 g/mol |
IUPAC Name |
7-bromo-3-methyl-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C11H8BrN3/c1-7-13-14-11-9-3-2-4-10(12)8(9)5-6-15(7)11/h2-6H,1H3 |
InChI Key |
IASYDKKRKRTTRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CC3=C2C=CC=C3Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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